Fraxiresinol 1-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
Fraxiresinol 1-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds, that has garnered scientific interest for its potential biological activities. Lignans (B1203133) are widely distributed in the plant kingdom and are recognized for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known natural sources of Fraxiresinol 1-O-glucoside, detailed experimental protocols for its extraction and characterization, and a summary of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources and Plant Origins
Fraxiresinol 1-O-glucoside has been identified in a variety of plant species, predominantly within the Fraxinus (Ash) genus of the Oleaceae family. It has also been isolated from other distinct plant species. A summary of its known plant origins is provided in the table below. It is important to note that while these sources have been qualitatively identified, comprehensive quantitative data on the concentration of Fraxiresinol 1-O-glucoside across different plant tissues and species remains an area for further investigation.
| Plant Family | Genus | Species | Common Name | Plant Part(s) |
| Oleaceae | Fraxinus | excelsior | European Ash | Not specified |
| Oleaceae | Fraxinus | angustifolia | Narrow-leafed Ash | Not specified |
| Oleaceae | Fraxinus | mandshurica | Manchurian Ash | Foliage |
| Cannabaceae | Celtis | biondii | Biond's Hackberry | Herbs |
| Apocynaceae | Tabernaemontana | elegans | Toad Tree | Not specified |
Quantitative Data
Currently, there is a notable lack of publicly available, detailed quantitative data summarizing the concentration of Fraxiresinol 1-O-glucoside in its various natural sources. While the presence of this compound in the aforementioned species is documented, further analytical studies are required to establish the precise yields and concentrations in different plant parts and under various environmental conditions. Future research employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) will be crucial for populating a comprehensive quantitative database for this compound.
Experimental Protocols
The following section outlines a generalized experimental protocol for the extraction, isolation, and characterization of Fraxiresinol 1-O-glucoside from plant materials. This protocol is a composite of established methodologies for the isolation of lignan glucosides and should be optimized based on the specific plant matrix and available laboratory equipment.
I. Extraction of Crude Plant Material
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Plant Material Preparation:
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Collect the desired plant material (e.g., leaves, bark, or whole herb).
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Thoroughly wash the material with distilled water to remove any debris.
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Air-dry or freeze-dry the plant material to a constant weight.
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Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
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Solvent Extraction:
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Macerate the powdered plant material in a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar glycosides like Fraxiresinol 1-O-glucoside. A typical solvent-to-sample ratio is 10:1 (v/w).
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Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to enhance efficiency.
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Filter the extract through cheesecloth or filter paper to remove the solid plant residue.
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Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
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II. Purification of Fraxiresinol 1-O-glucoside
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Liquid-Liquid Partitioning (Optional):
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Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar impurities. The highly polar Fraxiresinol 1-O-glucoside is expected to remain in the aqueous phase.
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Column Chromatography:
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Sephadex LH-20 Chromatography: Dissolve the aqueous fraction in a minimal amount of methanol or water and apply it to a Sephadex LH-20 column. Elute with methanol or a methanol-water gradient. This step is effective for separating compounds based on their molecular size and polarity.
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Silica (B1680970) Gel Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Use a solvent system of chloroform and methanol, gradually increasing the polarity by increasing the methanol concentration.
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Monitor the fractions from both chromatographic steps using Thin Layer Chromatography (TLC) with a suitable solvent system and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
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III. Characterization and Identification
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High-Performance Liquid Chromatography (HPLC):
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Analyze the purified fractions using a reversed-phase C18 column.
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Use a gradient elution system, typically with water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile (B52724) as the mobile phase.
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Detect the compound using a Diode-Array Detector (DAD) to obtain its UV spectrum or a Mass Spectrometer (MS) for mass determination.
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Mass Spectrometry (MS):
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Obtain the mass spectrum of the isolated compound using techniques such as Electrospray Ionization (ESI-MS) to determine its molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
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Elucidate the chemical structure of Fraxiresinol 1-O-glucoside by analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra.
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Biosynthesis of Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside belongs to the lignan family of natural products, which are synthesized via the phenylpropanoid pathway. The general biosynthetic pathway leading to the core lignan skeleton is well-established and serves as the foundation for the biosynthesis of a diverse array of lignan structures, including fraxiresinol. The specific enzymatic steps leading to fraxiresinol and its subsequent glycosylation are still under investigation. The diagram below illustrates the generally accepted pathway for the formation of key lignan precursors.
Caption: General biosynthetic pathway of lignans leading to Fraxiresinol 1-O-glucoside.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and identification of Fraxiresinol 1-O-glucoside from a plant source.
